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Compound of Interest

Compound Name: 5'-Hydroxyphenyl Carvedilol-d5

CAS No.: 1189704-21-9

Cat. No.: B563685 Get Quote

Analyte Profile & Strategic Implications
Successful extraction relies on exploiting the physicochemical "levers" of the molecule.

Carvedilol is a lipophilic, weak base.[1]
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Property Value
Implication for Sample
Prep

Chemical Nature

Non-selective

-blocker /

-blocker

Subject to extensive first-pass

metabolism; requires sensitive

detection (LLOQ < 1 ng/mL).

pKa ~7.8 (Secondary amine)

Critical: At physiological pH

(7.4), it is ~50% ionized. To

extract into organic solvents

(LLE), pH must be adjusted to

>9.8 (2 units > pKa). To bind to

Cation Exchange (SPE), pH

must be <5.8.

LogP 3.8 – 4.2

Highly lipophilic.[2] Prone to

non-specific binding (NSB) to

plastics/glass in aqueous

solutions. High organic solvent

strength required for elution.

Protein Binding >98% (Albumin)

Aggressive disruption of

protein binding is required

(e.g., acid, organic crash) to

release free analyte.

Strategic Decision Matrix
Choose the protocol based on your sensitivity requirements and available instrumentation.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://en.wikipedia.org/wiki/Carvedilol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563685?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Define Study Goals

Required LLOQ?

High Sensitivity
(< 1 ng/mL)

PK/Bioequivalence

Clinical

Moderate Sensitivity
(> 10 ng/mL)

Tox/Screening

Pre-clinical

Mass Spec Matrix Effect? Protocol C: Protein Ppt
Rapid Screening

Protocol A: SPE (MCX)
Gold Standard for LC-MS/MS

Remove Phospholipids

Protocol B: LLE
Cost-Effective for HPLC-UV

Accept Moderate Matrix

Click to download full resolution via product page

Figure 1: Decision tree for selecting the optimal sample preparation technique based on

sensitivity and matrix effect requirements.

Protocol A: Mixed-Mode Solid Phase Extraction
(Gold Standard)
Best for: Clinical PK studies, LC-MS/MS, removing phospholipids. Mechanism: Mixed-mode

Cation Exchange (MCX).[3][4] Retains carvedilol via both hydrophobic interaction and ionic

bonding (amine group).
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Materials
Cartridge: Oasis MCX (30 mg, 1 cc) or equivalent (Strata-X-C).[3]

Internal Standard (IS): Carvedilol-d3 or Propranolol (100 ng/mL in 50% MeOH).

Step-by-Step Workflow
Pre-treatment:

Aliquot 200 µL plasma.[5]

Add 20 µL Internal Standard.

Add 200 µL 2% Phosphoric Acid (

).

Why: Acidification (pH ~2-3) protonates Carvedilol (Charge +1), ensuring it binds to the

cation-exchange sorbent. Disruption of protein binding occurs here.

Vortex 30s.

Conditioning:

1 mL Methanol.

1 mL Water.

Loading:

Load pre-treated sample at low vacuum (~1-2 mL/min).

Washing (Critical for Cleanliness):

Wash 1: 1 mL 2% Formic Acid in Water. (Removes proteins/salts; keeps analyte charged).

Wash 2: 1 mL Methanol. (Removes hydrophobic interferences/neutrals; analyte remains

ionically bound).
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Elution:

Elute with 2 x 250 µL of 5% Ammonium Hydroxide (

) in Methanol.

Why: High pH (>10) deprotonates the amine, breaking the ionic bond. The organic solvent

releases the hydrophobic bond.

Post-Processing:

Evaporate to dryness under

at 40°C.

Reconstitute in 150 µL Mobile Phase (e.g., 30:70 ACN:Buffer).

Protocol B: Liquid-Liquid Extraction (LLE)
Best for: HPLC-UV, labs without SPE automation, cost reduction. Mechanism: Partitioning of

uncharged carvedilol into organic solvent.

Materials
Solvent: Tert-butyl methyl ether (TBME) or Ethyl Acetate.

Buffer: Borate Buffer (pH 9.5) or 0.1 M NaOH.

Step-by-Step Workflow
Alkalinization:

Aliquot 250 µL plasma.

Add 25 µL Internal Standard.

Add 50 µL 0.1 M Borate Buffer (pH 9.5) or 20 µL 1M NaOH.

Why: Adjusting pH to >9.5 ensures Carvedilol is >98% unionized (neutral), maximizing

partition into the organic layer. Do not skip this step, or recovery will drop significantly.
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Extraction:

Add 1.5 mL TBME (Tert-butyl methyl ether).

Note: TBME forms a cleaner upper layer than Ethyl Acetate and extracts fewer plasma

lipids.

Vortex vigorously for 5 minutes.

Centrifuge at 4,000 x g for 5 minutes to separate phases.

Transfer:

Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully

pipette the top organic layer into a clean glass tube.

Dry Down:

Evaporate organic layer under nitrogen stream at 40°C.

Reconstitute in 100 µL Mobile Phase.

Protocol C: Protein Precipitation (PPT)
Best for: High-concentration samples (>50 ng/mL), rapid screening, metabolite ID. Warning:

Significant matrix effects (ion suppression) are common in LC-MS/MS.

Step-by-Step Workflow
Aliquot 100 µL plasma.

Add 300 µL cold Acetonitrile (containing IS).

Ratio: 1:3 (Plasma:Solvent) is minimum for effective precipitation.

Vortex vigorously for 1 minute.

Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Transfer supernatant.

Optional: Dilute supernatant 1:1 with water to improve peak shape on reverse-phase

columns (prevents "solvent effect" peak broadening).

Comparative Performance Data
Parameter SPE (MCX) LLE (TBME, pH 9.5) PPT (Acetonitrile)

Recovery > 90% (Consistent) 75 - 85% > 95%

Matrix Effect (ME) < 5% (Negligible) ~10-15%
> 30% (High

Suppression)

Cleanliness
Excellent

(Phospholipid free)
Good Poor

Processing Time High (2-3 hrs) Medium (1-2 hrs) Low (30 mins)

Cost per Sample $ $

Troubleshooting & Critical Control Points
A. Adsorption Issues (The "Disappearing" Peak)
Carvedilol is highly lipophilic and sticks to glass and non-treated plastic.

Solution: Use polypropylene tubes.[6] During reconstitution, ensure the solvent contains at

least 30% organic (ACN/MeOH) to desorb analyte from tube walls.

B. Chromatographic Tailing
As a basic amine, Carvedilol interacts with free silanols on silica columns.

Solution: Use "End-capped" columns (e.g., C18 with high carbon load).

Mobile Phase: Add modifiers. 0.1% Formic Acid (for MS) or Triethylamine (for UV) competes

for silanol sites, sharpening peaks.

C. Stability
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Light: Carvedilol is light-sensitive. Perform extractions in amber tubes or low-light conditions.

Temperature: Stable in plasma for ~4 hours at room temperature. Keep samples on ice

during batch processing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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